molecular formula C24H20N2OS B431908 2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone CAS No. 524056-37-9

2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone

Cat. No. B431908
M. Wt: 384.5g/mol
InChI Key: WQPKOZUXNMBWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,7-dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone is a stilbenoid.

Scientific Research Applications

Fused Nitrogen-Containing Heterocycles

  • Research by Mamedov et al. (2009) investigated thiazolo[3,4-a]quinoxalines, which are related to the compound . They explored the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with various phenylenediamines, leading to different isomeric thiazolo[3,4-a]quinoxalines (Mamedov et al., 2009).

Synthesis and Molecular Structure of Quinazoline Derivatives

  • Kornicka et al. (2004) focused on synthesizing novel quinazoline derivatives with potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors. This research contributes to understanding the chemical properties and potential applications of quinazoline-related compounds (Kornicka, Sa̧czewski, & Gdaniec, 2004).

Oxidative Cyclocondensation of Thio(seleno)-amides and Ureas

  • Shakhidoyatov et al. (1996) discovered that 2-thioxo-4-quinazolone, closely related to the compound , can undergo oxidative cyclocondensation to form complex structures. This provides insights into the chemical behavior of similar compounds under specific conditions (Shakhidoyatov, Urakov, Mukarramov, Ashirmatov, & Bruskov, 1996).

Quinazolinyl Chalcone Derivatives

  • Yan et al. (2015) synthesized quinazolin-ylamino phenyl propenyl ketone derivatives, which are structurally related to the compound . They focused on optimizing the synthesis conditions and characterizing the intermediates and final products, contributing to the understanding of quinazoline derivatives' synthesis and properties (Yan et al., 2015).

Antibacterial Evaluation of PhenylthiazolylQuinazolin-4(3h)-One Derivatives

  • Research by Badwaik et al. (2009) involved the synthesis and evaluation of novel phenylthiazole and quinazoline combination derivatives for antibacterial activity. This demonstrates the potential biomedical applications of quinazoline-related compounds (Badwaik, Sonkar, Singh, Rajpal, Sisodiya, & Pandey, 2009).

Synthesis and Antineoplastic Properties of Quinazolin-4(3H)-Ones

  • Markosyan et al. (2014) explored the synthesis of 3-substituted 5,5-dimethylbenzo[h]Quinazolin-4(3H)-Ones and studied their antineoplastic properties. This provides a perspective on the potential use of quinazoline derivatives in cancer therapy (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).

properties

CAS RN

524056-37-9

Product Name

2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone

Molecular Formula

C24H20N2OS

Molecular Weight

384.5g/mol

IUPAC Name

2-(4,7-dimethylquinazolin-2-yl)sulfanyl-1,2-diphenylethanone

InChI

InChI=1S/C24H20N2OS/c1-16-13-14-20-17(2)25-24(26-21(20)15-16)28-23(19-11-7-4-8-12-19)22(27)18-9-5-3-6-10-18/h3-15,23H,1-2H3

InChI Key

WQPKOZUXNMBWLU-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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